molecular formula C10H22Cl2N2 B2368937 1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride CAS No. 2173071-90-2

1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride

Cat. No.: B2368937
CAS No.: 2173071-90-2
M. Wt: 241.2
InChI Key: CXPAMUCAFGMKMX-NSBDLEMJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride typically involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane (diethyl ether) followed by treatment with a dilute acid . This method reduces the carbon-nitrogen triple bond to form a primary amine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reduction techniques, ensuring high purity and yield through controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced further using agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces secondary or tertiary amines.

Scientific Research Applications

1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially influencing various biochemical processes. Further research is needed to elucidate its precise mechanism and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride stands out due to its specific structural configuration and the presence of the quinolizidine ring system, which imparts unique chemical and biological properties. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[(1S)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c11-8-9-4-3-7-12-6-2-1-5-10(9)12;;/h9-10H,1-8,11H2;2*1H/t9-,10?;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPAMUCAFGMKMX-NSBDLEMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H](C2C1)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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